molecular formula C25H21ClN2O4 B3973648 methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate

methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate

Cat. No. B3973648
M. Wt: 448.9 g/mol
InChI Key: YDORFUMYMGJBSY-UHFFFAOYSA-N
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Description

“Methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate” is a chemical compound with the molecular formula C25H21ClN2O4 . It has an average mass of 448.898 Da and a monoisotopic mass of 448.118988 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H21ClN2O4 . Detailed structural analysis would typically involve techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H21ClN2O4), average mass (448.898 Da), and monoisotopic mass (448.118988 Da) . Further details would require specific experimental analysis.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and tumor growth. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to modulate the immune system by regulating the production of certain immune cells.

Advantages and Limitations for Lab Experiments

Methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of Methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate. One of the most promising areas of research is in the development of novel anti-inflammatory and anti-cancer drugs based on this compound. It is also important to further investigate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, the use of this compound in agriculture, particularly as an anti-microbial agent, warrants further investigation.

Scientific Research Applications

Methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as an anti-microbial agent and for its ability to modulate the immune system.

properties

IUPAC Name

methyl 4-[3-[2-(4-chlorophenyl)-4-oxoquinazolin-3-yl]propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-31-25(30)18-9-13-20(14-10-18)32-16-4-15-28-23(17-7-11-19(26)12-8-17)27-22-6-3-2-5-21(22)24(28)29/h2-3,5-14H,4,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORFUMYMGJBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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